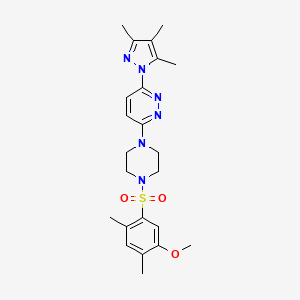

3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O3S/c1-15-13-16(2)21(14-20(15)32-6)33(30,31)28-11-9-27(10-12-28)22-7-8-23(25-24-22)29-19(5)17(3)18(4)26-29/h7-8,13-14H,9-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCREQOQSKGTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Pyrazolyl Group: The 3,4,5-trimethyl-1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction.

Sulfonylation: The 5-methoxy-2,4-dimethylphenyl group is sulfonylated using a sulfonyl chloride derivative.

Piperazine Coupling: The final step involves coupling the sulfonylated intermediate with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Formation of a sulfide from the sulfonyl group.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this structure have been tested for their ability to inhibit cancer cell proliferation. In one study, pyrazole derivatives were shown to selectively inhibit specific cancer cell lines with IC50 values in the nanomolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds featuring similar structural motifs have demonstrated efficacy in reducing inflammation in animal models. For example, a series of pyrazole analogs were evaluated for their ability to inhibit carrageenan-induced paw edema in rats, showing promising results compared to standard anti-inflammatory drugs like Indomethacin .

Enzyme Inhibition

The compound's design suggests it may act as an inhibitor of various enzymes involved in disease pathways. Studies on related pyrazole derivatives have highlighted their role as reversible inhibitors of monoamine oxidases (MAOs), which are crucial in regulating neurotransmitter levels and are implicated in mood disorders .

Case Study 1: Anticancer Efficacy

A study published in the International Journal of Pharmaceutical Sciences Review and Research evaluated several pyrazole derivatives for their anticancer activity. The results indicated that modifications at the piperazine or sulfonamide positions significantly influenced cytotoxicity against various cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers synthesized a series of substituted pyrazoles and assessed their anti-inflammatory effects using the Human Red Blood Cell membrane stabilization method. The findings revealed that compounds with electron-donating groups exhibited superior anti-inflammatory activity compared to those with electron-withdrawing groups .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine groups are known to enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application, but generally, the compound may inhibit or activate certain biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues Identified:

The most relevant analogue is 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (), which shares the pyridazine-sulfonylpiperazine core but differs in substituents:

- Sulfonyl Group: The target compound has a 5-methoxy-2,4-dimethylphenyl group, whereas the analogue features a 2,4-difluorophenyl group.

- Pyrazole Substituents : The target’s 3,4,5-trimethylpyrazole vs. the analogue’s 3-methylpyrazole introduces additional methyl groups, likely enhancing hydrophobic interactions but reducing solubility.

Other Pyridazine Derivatives:

lists compounds like 3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine and 3-(1,3-Benzodioxol-5-yl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine , which replace the sulfonylpiperazine with sulfanyl or benzodioxole groups. These modifications shift the molecule’s polarity and electronic profile, impacting receptor selectivity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Insights : The sulfonylpiperazine-pyridazine scaffold is versatile; substituent variations significantly influence target selectivity. For example, fluorine in the analogue () may improve membrane permeability via increased polarity, whereas methoxy/methyl groups in the target compound could enhance binding to hydrophobic pockets .

- Synthetic Challenges : highlights synthetic routes for pyrazole-thiazole hybrids, suggesting that similar methods (e.g., condensation reactions) may apply to the target compound. However, the trimethylpyrazole group may require multi-step alkylation.

Biological Activity

The compound 3-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 470.6 g/mol. Its structure includes a piperazine moiety linked to a sulfonyl group derived from a methoxy-substituted aromatic ring and a pyrazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, derivatives containing piperazine and sulfonamide functionalities have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| Similar Compound A | BChE | 46.42 |

| Similar Compound B | AChE | 157.31 |

The specific inhibitory effects on AChE and BChE can be attributed to the structural features that allow for effective binding at the active sites of these enzymes .

2. Antibacterial Activity

The antibacterial potential of this compound is also noteworthy. Studies on related sulfonamide derivatives have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial enzyme systems, leading to cell death.

3. Anticancer Properties

Compounds similar to the target molecule have been evaluated for their anticancer effects. The piperazine ring has been associated with various anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound may involve several mechanisms:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.

Receptor Modulation: By interacting with cell surface receptors, it could modulate signaling pathways involved in various physiological processes.

Disruption of Cellular Processes: The compound might interfere with critical cellular functions such as DNA replication or protein synthesis, leading to cell death in pathogens or cancer cells .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

- Study on Piperazine Derivatives: A comprehensive review highlighted the diverse biological activities associated with piperazine derivatives, including anti-inflammatory and analgesic effects .

- Antibacterial Evaluation: A study reported that certain sulfonamide derivatives exhibited potent antibacterial activity against resistant bacterial strains, suggesting potential therapeutic applications for infections .

- Anticancer Activity Assessment: Research indicated that certain pyrazole derivatives demonstrated significant cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

Q & A

Basic: What are the key synthetic steps and critical parameters for preparing this compound?

Answer:

The synthesis typically involves:

Sulfonylation of piperazine : Reacting piperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) to form the sulfonamide intermediate .

Pyridazine core functionalization : Coupling the sulfonylated piperazine with a halogenated pyridazine derivative (e.g., 6-chloropyridazine) via nucleophilic aromatic substitution (60–80°C, DMF as solvent) .

Pyrazole ring introduction : A copper-catalyzed Ullmann-type reaction or palladium-mediated cross-coupling to attach the 3,4,5-trimethylpyrazole group to the pyridazine core .

Critical parameters : Temperature control during sulfonylation to avoid side reactions, solvent purity for coupling steps, and catalyst selection (e.g., Pd(PPh₃)₄ vs. CuI) to optimize yield .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at piperazine, pyrazole methyl groups). For example, the sulfonyl group’s electron-withdrawing effect shifts adjacent protons downfield (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H]⁺ peak for C₂₈H₃₄N₆O₃S).

- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility differences : Use DMSO concentration <0.1% or employ solubilizing agents (e.g., cyclodextrins) to ensure compound bioavailability .

- Structural analogs : Compare activity of derivatives (e.g., replacing the 5-methoxy group with halogen atoms) to identify critical pharmacophores .

Advanced: What computational strategies predict the compound’s biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. The sulfonyl group may form hydrogen bonds with active-site residues (e.g., ATP-binding pocket of PI3K) .

- QSAR modeling : Train models on pyridazine/pyrazole derivatives to correlate substituent electronegativity or steric bulk with activity .

- ADMET prediction : SwissADME or ADMETLab to assess permeability (e.g., logP ~3.5) and cytochrome P450 interactions .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Vary substituents :

- Piperazine sulfonyl group : Replace 5-methoxy-2,4-dimethylphenyl with 3,4-dichlorophenyl to test electron-withdrawing effects .

- Pyrazole methyl groups : Synthesize analogs with ethyl or hydrogen substituents to probe steric tolerance .

Assay selection : Prioritize high-throughput screens (e.g., fluorescence polarization for kinase inhibition) and orthogonal assays (e.g., SPR for binding affinity) .

Data analysis : Use multivariate regression to identify key descriptors (e.g., Hammett constants) influencing potency .

Basic: What stability considerations are critical for handling this compound?

Answer:

- Photodegradation : Store in amber vials at –20°C; monitor via HPLC for decomposition peaks under UV light .

- Hydrolysis susceptibility : Test stability in PBS (pH 7.4) at 37°C over 72 hours; use LC-MS to detect sulfonic acid byproducts from sulfonamide cleavage .

Advanced: What strategies optimize synthetic yield and purity?

Answer:

- Design of Experiments (DOE) : Apply factorial design to variables like reaction time (12–24 hr), temperature (60–100°C), and catalyst loading (5–10 mol%) .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for intermediates; final compound purity ≥95% by HPLC .

Advanced: How to address low solubility in aqueous buffers during biological testing?

Answer:

- Co-solvent systems : Prepare stock solutions in DMSO and dilute in PBS containing 0.1% Tween-80 .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (200 nm size, PEGylated surface) to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.